2-Aminoethanesulfonamide

Description

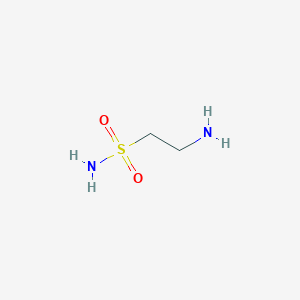

Structure

3D Structure

Properties

IUPAC Name |

2-aminoethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8N2O2S/c3-1-2-7(4,5)6/h1-3H2,(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVQXBXLDXSQURK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30195933 | |

| Record name | Ethanesulfonamide, 2-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30195933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4378-70-5 | |

| Record name | Taurineamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004378705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4378-70-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403678 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanesulfonamide, 2-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30195933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TAURINAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NTG0L34CGG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-Aminoethanesulfonamide from Taurine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust multi-step synthesis for 2-aminoethanesulfonamide, commonly known as taurinamide, starting from the readily available amino acid, taurine. The synthesis involves a four-step sequence: N-protection of the primary amine, conversion of the sulfonic acid to a sulfonyl chloride, formation of the sulfonamide via ammonolysis, and final deprotection to yield the target compound.

This document details the experimental protocols for each key transformation, presents quantitative data in structured tables for clarity, and includes workflow diagrams generated using Graphviz to illustrate the synthetic pathway.

Overall Synthetic Scheme

The conversion of taurine to this compound is efficiently achieved through the following four-stage process:

-

N-Protection: The primary amino group of taurine is protected using phthalic anhydride to prevent unwanted side reactions in subsequent steps.

-

Chlorination: The sulfonic acid moiety of the N-protected taurine is converted into a more reactive sulfonyl chloride intermediate using a chlorinating agent.

-

Ammonolysis: The sulfonyl chloride is reacted with an ammonia source to form the stable sulfonamide linkage.

-

Deprotection: The phthaloyl protecting group is removed to liberate the primary amine, yielding the final product, this compound.

An In-depth Technical Guide to 2-Aminoethanesulfonamide Hydrochloride

This technical guide provides a comprehensive overview of the basic properties, synthesis, and potential biological activities of 2-Aminoethanesulfonamide hydrochloride. The information is intended for researchers, scientists, and professionals in the field of drug development.

Core Properties of this compound Hydrochloride

This compound hydrochloride, also known as taurinamide HCl, is a white crystalline powder. It serves as a versatile building block in the synthesis of various biologically active molecules, particularly in the development of sulfonamide antibiotics.[1] Its utility is noted in pharmaceutical development for targeting metabolic disorders and inflammation, as well as in biochemical research for studying enzyme inhibition.[1]

Physicochemical Data

The fundamental physicochemical properties of this compound hydrochloride are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 89756-60-5 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₂H₈N₂O₂S·HCl | --INVALID-LINK-- |

| Molecular Weight | 160.62 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | White crystalline powder | --INVALID-LINK-- |

| Melting Point | 130-137 °C | --INVALID-LINK-- |

| Purity | 97-102% (Titration) | --INVALID-LINK-- |

| Storage | Room Temperature, Sealed in dry conditions | --INVALID-LINK-- |

Safety Information

As a chemical reagent, this compound hydrochloride should be handled with appropriate safety precautions. The following table summarizes its known hazard statements.

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

Source: Sigma-Aldrich

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound hydrochloride and a representative protocol for an in vitro enzyme inhibition assay, a key application area for sulfonamide compounds.

Synthesis of this compound Hydrochloride

The following is a representative multi-step protocol for the synthesis of this compound hydrochloride, starting from taurine (2-aminoethanesulfonic acid). This method involves the protection of the amino group, conversion of the sulfonic acid to a sulfonamide, and subsequent deprotection.

Step 1: N-Phthaloyl Protection of Taurine

-

In a round-bottom flask, suspend taurine and phthalic anhydride in a 1:1 molar ratio in glacial acetic acid containing sodium acetate.

-

Reflux the mixture for several hours until the starting materials are consumed (monitor by TLC).

-

Cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the precipitated 2-phthalimidoethanesulfonic acid by filtration and wash with cold water.

-

Dry the product under vacuum.

Step 2: Conversion to 2-Phthalimidoethanesulfonyl Chloride

-

In a fume hood, carefully add phosphorus pentachloride (PCl₅) to the dried 2-phthalimidoethanesulfonic acid in a suitable solvent like dichloromethane.

-

Stir the reaction mixture at room temperature until the reaction is complete.

-

Carefully quench the reaction by pouring it onto crushed ice.

-

Separate the organic layer, wash it with cold water and brine, and then dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain 2-phthalimidoethanesulfonyl chloride.

Step 3: Formation of 2-Phthalimidoethanesulfonamide

-

Dissolve the 2-phthalimidoethanesulfonyl chloride in a suitable organic solvent (e.g., acetone).

-

Cool the solution in an ice bath and bubble ammonia gas through the solution or add a solution of ammonia in a suitable solvent.

-

Stir the reaction mixture for several hours at room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the resulting 2-phthalimidoethanesulfonamide by recrystallization.

Step 4: Deprotection to Yield this compound Hydrochloride

-

Suspend the 2-phthalimidoethanesulfonamide in ethanol.

-

Add hydrazine hydrate to the suspension.

-

Reflux the mixture for a few hours.

-

Cool the reaction mixture and add concentrated hydrochloric acid.

-

Filter off the phthalhydrazide byproduct.

-

Evaporate the filtrate to dryness to obtain the crude this compound hydrochloride.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to obtain the pure product.

References

An In-depth Technical Guide to 2-Aminoethanesulfonamide: Chemical Structure and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminoethanesulfonamide, a structural analog of the vital amino acid taurine, is a versatile building block in medicinal chemistry and pharmaceutical development. Its bifunctional nature, possessing both a primary amine and a sulfonamide group, allows for diverse chemical modifications, making it a valuable intermediate in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure, reactivity, and potential biological significance of this compound, with a focus on data-driven insights and detailed experimental methodologies.

Chemical Structure and Identification

This compound, also known as Taurinamide, possesses a simple yet reactive structure. The free base has the chemical formula C₂H₈N₂O₂S. However, it is most commonly available and utilized as its hydrochloride salt, this compound hydrochloride, which enhances its stability and solubility in aqueous media.

Table 1: Chemical Identifiers and Properties

| Property | This compound (Free Base) | This compound Hydrochloride |

| IUPAC Name | This compound | This compound;hydrochloride[1] |

| Synonyms | Taurinamide, 2-Sulfamoylethylamine | Taurinamide HCl, 2-Aminoethanesulphonamide monohydrochloride[1] |

| CAS Number | 4378-70-5[2] | 89756-60-5[1] |

| Molecular Formula | C₂H₈N₂O₂S[2] | C₂H₉ClN₂O₂S[1] |

| Molecular Weight | 124.16 g/mol [2] | 160.62 g/mol [1] |

| SMILES | NCCS(N)(=O)=O | C(CS(=O)(=O)N)N.Cl |

| InChI Key | DGUVEYAZTOUCEJ-UHFFFAOYSA-N | DGUVEYAZTOUCEJ-UHFFFAOYSA-N |

| Appearance | - | White crystalline powder[3] |

| Melting Point | 90-100 °C[2] | 133 °C |

| Boiling Point | 303.7 °C (Predicted)[2] | - |

| Solubility | - | Soluble in water[3] |

Chemical Reactivity and Stability

The reactivity of this compound is primarily dictated by its two functional groups: the primary amino group (-NH₂) and the sulfonamide group (-SO₂NH₂).

-

Amino Group Reactivity: The primary amine is nucleophilic and can readily undergo a variety of reactions, including acylation, alkylation, and condensation with carbonyl compounds. This reactivity is fundamental to its use as a building block for creating more complex molecules. For instance, it can be conjugated to carboxylic acids to form amide bonds.

-

Sulfonamide Group Reactivity: The sulfonamide group is generally considered to be chemically robust. The nitrogen atom of the sulfonamide is less nucleophilic than the primary amine due to the electron-withdrawing effect of the adjacent sulfonyl group. However, the hydrogen atoms on the sulfonamide nitrogen can be acidic and can be deprotonated under basic conditions, allowing for further functionalization at this position.

Stability: this compound hydrochloride exhibits good stability under standard laboratory conditions.[3] As with most amine salts, it is advisable to store it in a cool, dry place away from strong oxidizing agents. The stability of sulfonamide-containing compounds can be assessed using stability-indicating methods, which are analytical procedures that can distinguish the intact drug from its degradation products.[4]

Experimental Protocols

General Synthesis of N-Substituted 2-Aminoethanesulfonamides

This protocol describes a general method for the synthesis of N-substituted sulfonamides starting from a sulfonyl chloride and a primary or secondary amine, which is a common reaction for this class of compounds. This can be adapted for the synthesis of this compound itself by using ammonia as the amine source.

Materials:

-

2-(Phthalimido)ethanesulfonyl chloride (as a protected precursor)

-

Amine (e.g., ammonia for the parent compound, or a primary/secondary amine for derivatives)

-

Anhydrous dichloromethane (DCM)

-

Pyridine or triethylamine (as a base)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired amine (1.1 equivalents) in anhydrous DCM.

-

Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 equivalents) to the stirred solution.

-

Sulfonyl Chloride Addition: Dissolve 2-(phthalimido)ethanesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude phthalimido-protected sulfonamide.

-

Deprotection: The phthalimido protecting group can be removed by treatment with hydrazine hydrate in ethanol to yield the free amine, this compound or its N-substituted derivative.[5]

-

Purification: The final product can be purified by recrystallization or column chromatography.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

A general HPLC-UV method can be developed for the quantitative analysis of this compound.

Instrumentation:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Data acquisition and processing software

Chromatographic Conditions (Example):

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized for best separation.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: Ambient or controlled (e.g., 25 °C)

-

Detection Wavelength: Determined by measuring the UV spectrum of this compound. A wavelength in the low UV region (e.g., 210-230 nm) is often suitable for compounds with limited chromophores.

-

Injection Volume: 10-20 µL

Method Validation:

The method should be validated according to ICH guidelines to ensure it is accurate, precise, linear, and specific for the analysis of this compound.[6]

Biological Activity and Signaling Pathways (Hypothetical)

While this compound is primarily recognized as a synthetic intermediate, its structural similarity to taurine suggests potential, yet unproven, biological activities.[3] Taurine is a ubiquitous amino acid with diverse physiological roles, including neuromodulation, osmoregulation, and antioxidant defense.[7]

Potential Involvement in Neurological Signaling

Taurine is known to interact with GABA and glycine receptors, which are inhibitory neurotransmitter receptors in the central nervous system.[8] It also modulates calcium homeostasis and protects against glutamate-induced excitotoxicity.[8] Based on its structural analogy, it is plausible that this compound could exhibit some affinity for these receptors or influence similar neurological pathways, although this requires experimental verification.

Potential Role in Cellular Stress Response

Taurine has been shown to protect cells against oxidative stress by activating the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes.[9] It also influences the ERK and Wnt/β-catenin pathways, which are involved in cell survival and proliferation.[9] Given that the core structure is retained, this compound might share some of these cytoprotective properties.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of a derivative of this compound.

Conclusion

This compound is a molecule of significant interest to the fields of medicinal chemistry and drug development. Its straightforward structure, coupled with the versatile reactivity of its amino and sulfonamide functionalities, makes it an ideal scaffold for the synthesis of a wide range of biologically active compounds. While its own biological activities are not yet well-defined, its structural relationship to taurine provides a compelling rationale for further investigation into its potential pharmacological effects. The experimental protocols and data presented in this guide offer a solid foundation for researchers and scientists to explore the full potential of this valuable chemical entity.

References

- 1. 2-Aminoethanesulphonamide monohydrochloride | C2H9ClN2O2S | CID 3021549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. chemimpex.com [chemimpex.com]

- 4. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]

- 5. Synthesis of 2-Aminoethanesulfonamides of Betulinic and Betulonic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]

- 7. Pharmacology of taurine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Advances in Drug Design Based on the Amino Acid Approach: Taurine Analogues for the Treatment of CNS Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

2-Aminoethanesulfonamide: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoethanesulfonamide, also known as taurinamide, is a bifunctional organic compound featuring both a primary amine and a primary sulfonamide group. This unique structural arrangement makes it a valuable and versatile building block in organic synthesis, particularly in the construction of molecules with significant biological activity. Its utility spans the development of novel pharmaceuticals, biochemical probes, and agrochemicals. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on detailed experimental protocols and the underlying mechanistic principles.

Chemical Properties and Reactivity

This compound is typically available as its hydrochloride salt, which is a white crystalline powder with good solubility in water.[1] The free base possesses two key reactive sites: the nucleophilic primary amino group and the weakly acidic N-H protons of the sulfonamide. The reactivity of these functional groups can be selectively targeted under different reaction conditions, allowing for a wide range of chemical transformations.

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Reference |

| CAS Number | 89756-60-5 | [1] |

| Molecular Formula | C₂H₉ClN₂O₂S | [1] |

| Molecular Weight | 160.62 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 130-137 °C | [1] |

| Solubility | Soluble in water | [1] |

Synthesis of this compound

This compound is commonly prepared from taurine (2-aminoethanesulfonic acid). A typical synthetic route involves the protection of the amino group, conversion of the sulfonic acid to a sulfonyl chloride, reaction with an amine to form the sulfonamide, and subsequent deprotection of the amino group.

A common protection strategy involves the use of phthalic anhydride to form a phthalimide derivative. This protected intermediate can then be converted to the corresponding sulfonyl chloride, which is subsequently reacted with ammonia or other amines. The final deprotection step, often achieved by hydrazinolysis, yields the desired this compound.[2]

Applications in Organic Synthesis

The dual functionality of this compound allows it to participate in a variety of chemical reactions, making it a valuable scaffold for generating molecular diversity.

N-Acylation Reactions

The primary amino group of this compound readily undergoes acylation with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding amides. This reaction is fundamental in extending the molecular framework and is widely used in the synthesis of biologically active compounds.

Synthesis of 2-Amidoethanesulfonamides of Betulinic and Betulonic Acids

A notable example is the conjugation of this compound derivatives with naturally occurring triterpenoids like betulinic and betulonic acids. These reactions often employ coupling agents to facilitate amide bond formation.[3]

Table 2: Synthesis of Betulinic Acid Amides of this compound Derivatives [3]

| Entry | Sulfonamide Derivative | Coupling Agent | Base | Solvent | Time (h) | Yield (%) |

| 1 | N,N-Dimethyl-2-aminoethanesulfonamide | Mukaiyama's Reagent | Bu₃N | CH₂Cl₂ | 1 | 67 |

| 2 | N-(2-Aminoethyl)piperidine-1-sulfonamide | Mukaiyama's Reagent | Bu₃N | CH₂Cl₂ | 1 | 42 |

| 3 | N-(2-Aminoethyl)morpholine-4-sulfonamide | Mukaiyama's Reagent | Bu₃N | CH₂Cl₂ | 1 | 30 |

Experimental Protocol: General Procedure for the Synthesis of 2-Amidoethanesulfonamides (4a-c) from Betulinic Acid [3]

A suspension of 2-bromo-1-methylpyridinium iodide (Mukaiyama's reagent, 0.53 mmol) in CH₂Cl₂ (2 mL) is treated dropwise with a solution of betulinic acid (0.44 mmol), the appropriate this compound hydrochloride derivative (0.44 mmol), and tributylamine (Bu₃N, 1.49 mmol) in CH₂Cl₂ (10 mL). The mixture is refluxed for 1 hour, then cooled. The reaction mixture is diluted with methyl-tert-butylether (MTBE, 50 mL) and washed with 5% HCl solution (3 x 10 mL). The organic layer is separated, washed with water, dried over Na₂SO₄, and evaporated. The resulting solid is purified by column chromatography on silica gel.

References

An In-depth Technical Guide to 2-Aminoethanesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Core Concepts

2-Aminoethanesulfonamide, also known as taurinamide, is a sulfur-containing organic compound and a derivative of the amino acid taurine. While structurally related to the neuroactive molecule taurine, its primary significance in the scientific and pharmaceutical landscape is as a key synthetic intermediate. It serves as a crucial building block in the production of more complex molecules, most notably the broad-spectrum antimicrobial agent Taurolidine. This guide provides a comprehensive overview of its history, synthesis, and primary applications in drug development.

Historical Context: The Era of Sulfonamides

While the specific discovery of this compound is not well-documented in readily available literature, its chemical class, the sulfonamides, has a rich history. The era of sulfonamides began in the 1930s with the groundbreaking discovery of Prontosil's antibacterial activity. This led to a surge in the synthesis and research of thousands of sulfonamide derivatives, marking the dawn of effective systemic antibacterial therapies. Although many early sulfonamides have been superseded by other antibiotics, the sulfonamide functional group remains a vital component in a variety of modern therapeutic agents.

Physicochemical Properties of this compound Hydrochloride

This compound is most commonly handled in its hydrochloride salt form, which offers enhanced stability and solubility. The key physicochemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 89756-60-5 |

| Molecular Formula | C₂H₈N₂O₂S·HCl |

| Molecular Weight | 160.62 g/mol |

| Appearance | White crystalline powder |

| Melting Point | 130-137 °C |

| Purity | Typically ≥97% |

| Storage Temperature | Room Temperature |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, often starting from taurine or its precursors. A common laboratory-scale synthesis involves the protection of the amino group of taurine, conversion of the sulfonic acid to a sulfonyl chloride, amination, and subsequent deprotection.

Experimental Protocol: Synthesis from Taurine

This protocol outlines a multi-step synthesis of this compound hydrochloride starting from taurine.

Step 1: N-Phthaloyl Protection of Taurine

-

In a suitable reaction vessel, suspend taurine (2-aminoethanesulfonic acid) in a mixture of phthalic anhydride and a solvent such as acetic acid with sodium acetate.

-

Heat the mixture under reflux for a specified duration to facilitate the formation of 2-phthalimidoethanesulfonic acid.

-

Cool the reaction mixture and isolate the product, typically as its sodium or potassium salt, by filtration.

Step 2: Formation of the Sulfonyl Chloride

-

Treat the dried 2-phthalimidoethanesulfonic acid salt with a chlorinating agent, such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂), in an inert solvent.

-

Carefully control the reaction temperature, as this step is often exothermic.

-

After the reaction is complete, remove the excess chlorinating agent and solvent under reduced pressure to yield 2-phthalimidoethanesulfonyl chloride.

Step 3: Amination of the Sulfonyl Chloride

-

Dissolve the 2-phthalimidoethanesulfonyl chloride in a suitable organic solvent.

-

Cool the solution in an ice bath and bubble ammonia gas through it, or add a solution of aqueous ammonia, to form 2-phthalimidoethanesulfonamide.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Isolate the solid product by filtration and wash with water to remove any ammonium chloride.

Step 4: Deprotection to Yield this compound Hydrochloride

-

Suspend the 2-phthalimidoethanesulfonamide in ethanol.

-

Add hydrazine hydrate (NH₂NH₂) to the suspension and reflux the mixture. This will cleave the phthaloyl protecting group.[1]

-

After cooling, acidify the mixture with hydrochloric acid to precipitate the phthalhydrazide byproduct and form the hydrochloride salt of the desired product.

-

Filter off the byproduct and concentrate the filtrate. The crude this compound hydrochloride can be purified by recrystallization.

Figure 1: Synthetic workflow for this compound Hydrochloride from Taurine.

Applications in Drug Development: Precursor to Taurolidine

The most significant application of this compound is its role as the direct precursor to Taurolidine, a broad-spectrum antimicrobial and anti-inflammatory agent.[2][3][4][5][6]

Synthesis of Taurolidine

Taurolidine is synthesized by the condensation of two molecules of taurinamide (this compound) with three molecules of formaldehyde. The reaction proceeds via the formation of taurultam as an intermediate.

Mechanism of Action of Taurolidine

Taurolidine itself is a prodrug. In an aqueous environment, it undergoes hydrolysis to form active metabolites, including taurultam and taurinamide, which then release formaldehyde.[2][3][4][5][6] The liberated formaldehyde is the primary active agent and exerts its effects through several mechanisms:

-

Antimicrobial Action: The methylol groups from formaldehyde react with the components of bacterial cell walls (murein) and fungal cell walls, leading to cell lysis.[2][3][4][5][6] This non-specific mechanism of action is thought to be the reason for the low incidence of microbial resistance to Taurolidine.

-

Anti-endotoxin and Anti-exotoxin Activity: Formaldehyde chemically reacts with the amino and hydroxyl groups of bacterial endotoxins (lipopolysaccharides) and exotoxins, neutralizing their toxic effects.[2][3]

-

Anti-inflammatory Effects: Taurolidine has been shown to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and various interleukins.[3][5]

-

Anti-adherence Properties: By modifying bacterial surface structures, Taurolidine can reduce the adherence of bacteria to host cells and catheter surfaces, thereby inhibiting biofilm formation.[3]

Figure 2: Metabolic activation pathway of Taurolidine.

Role in Biochemical Research

Beyond its role in the synthesis of Taurolidine, this compound serves as a versatile building block in medicinal chemistry and biochemical research. Its bifunctional nature, possessing both a primary amine and a sulfonamide group, allows for its incorporation into a wide array of molecular scaffolds to explore structure-activity relationships. It is utilized in the development of novel compounds for various therapeutic targets, including enzyme inhibitors and receptor modulators.[5]

Conclusion

This compound is a compound of significant interest, not for its intrinsic biological activity, but as a fundamental component in the synthesis of therapeutic agents. Its primary importance lies in its role as the immediate precursor to Taurolidine, an antimicrobial with a unique mechanism of action that circumvents common resistance pathways. A thorough understanding of the synthesis and chemical properties of this compound is therefore essential for researchers and professionals involved in the development and manufacturing of Taurolidine and other novel sulfonamide-based pharmaceuticals.

References

- 1. Synthesis of 2-Aminoethanesulfonamides of Betulinic and Betulonic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Taurolidine | C7H16N4O4S2 | CID 29566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Taurolidine - Wikipedia [en.wikipedia.org]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. What is the mechanism of Taurolidine? [synapse.patsnap.com]

- 6. What is Taurolidine used for? [synapse.patsnap.com]

An In-depth Technical Guide to the Spectroscopic Data of 2-Aminoethanesulfonamide (Taurinamide)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for 2-Aminoethanesulfonamide, also known as Taurinamide. Due to the limited availability of experimental spectra for the free base, this document primarily focuses on the data for its hydrochloride salt and provides generalized experimental protocols for acquiring such data.

Introduction

This compound (Taurinamide) is a chemical compound of interest in pharmaceutical and biochemical research. It is recognized as a metabolite of Taurolidine, an antimicrobial agent used to prevent catheter-related infections[1][2]. Understanding the spectroscopic properties of Taurinamide is crucial for its identification, quantification, and characterization in various matrices. This guide summarizes the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data and provides detailed methodologies for their acquisition.

Spectroscopic Data

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The following table summarizes the predicted ¹H-NMR spectral data for this compound hydrochloride in deuterium oxide (D₂O).

Table 1: Predicted ¹H-NMR Data for this compound Hydrochloride

| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |

| 3.62-3.55 | m | 2H | -CH₂-SO₂NH₂ |

| 3.51-3.44 | m | 2H | -CH₂-NH₂ |

| Data sourced from iChemical[3]. |

2.2. Mass Spectrometry (MS)

Mass spectrometry data for Taurinamide has been reported in the context of its quantitative analysis via High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). The observed fragmentation is detailed below.

Table 2: Mass Spectrometry Data for Taurinamide

| Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) |

| Positive | 125 | 107.9 |

| Data sourced from a Korean patent on the quantitative analysis of Taurinamide[4]. |

2.3. Infrared (IR) Spectroscopy

Specific experimental IR data for this compound is not available. However, the expected characteristic absorption bands can be inferred based on its functional groups.

Table 3: Expected Infrared Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch (Amine) | 3500 - 3300 |

| N-H Stretch (Amide) | 3400 - 3200 |

| C-H Stretch | 2950 - 2850 |

| S=O Stretch (Sulfonamide) | 1350 - 1300 and 1160 - 1120 |

| N-H Bend (Amine/Amide) | 1650 - 1550 |

Experimental Protocols

The following are detailed, generalized protocols for acquiring NMR, IR, and MS data for this compound.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound or its hydrochloride salt in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Add a small amount of a reference standard (e.g., TMS or DSS) if required.

-

¹H-NMR Acquisition:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

-

¹³C-NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Standard proton-decoupled pulse sequence.

-

Spectral Width: 0 to 200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-10 seconds.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Calibrate the chemical shifts to the reference standard.

3.2. Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, coupled with a liquid chromatography system (LC-MS).

-

Chromatographic Separation (if required):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.

-

Flow Rate: 0.2-0.5 mL/min.

-

-

Mass Spectrometry Parameters:

-

Ionization Mode: Positive ESI.

-

Capillary Voltage: 3-4 kV.

-

Drying Gas Flow: 5-10 L/min.

-

Drying Gas Temperature: 250-350 °C.

-

Mass Range: m/z 50-500.

-

Fragmentation (for MS/MS): Collision-induced dissociation (CID) with an appropriate collision energy to observe the transition from the precursor ion to product ions.

-

3.3. Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation:

-

Solid State: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an attenuated total reflectance (ATR) accessory.

-

Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄, CS₂).

-

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: Perform a background subtraction and present the spectrum in terms of transmittance or absorbance.

Visualization of a Related Metabolic Pathway

This compound is a key metabolite of the antimicrobial agent Taurolidine. The following diagram illustrates this metabolic relationship.

Logical Workflow for Spectroscopic Analysis

The following diagram outlines a logical workflow for the comprehensive spectroscopic analysis of this compound.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. Taurolidine | C7H16N4O4S2 | CID 29566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-aminoethanesulphonamide hydrochloride, CAS No. 89756-60-5 - iChemical [ichemical.com]

- 4. KR102410207B1 - Method for Quantitative Analysis of Taurinamide by Using HPLC-MS/MS - Google Patents [patents.google.com]

2-Aminoethanesulfonamide: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and methodologies related to the solubility and stability of 2-aminoethanesulfonamide and its hydrochloride salt, taurinamide hydrochloride. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines predicted data, qualitative observations, and generalized experimental protocols for sulfonamides to offer a thorough understanding for research and development purposes.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound and its hydrochloride salt is crucial for any formulation and development work.

| Property | This compound | This compound Hydrochloride | Reference |

| Molecular Formula | C₂H₈N₂O₂S | C₂H₉ClN₂O₂S | [1] |

| Molecular Weight | 124.16 g/mol | 160.62 g/mol | [1] |

| Appearance | - | White to off-white solid | [2] |

| Melting Point | - | 133 °C | [2] |

| pKa (Predicted) | 10.43 ± 0.60 | - |

Solubility Profile

Solubility is a critical determinant of a compound's bioavailability and formulation feasibility. The following sections summarize the known and predicted solubility of this compound and its hydrochloride salt.

Quantitative Solubility Data

| Compound | Solvent | Solubility | Method | Reference |

| This compound Hydrochloride | Water | 184.0 mg/mL | Predicted (ESOL) | [3] |

Qualitative Solubility Data

Qualitative assessments provide a general understanding of the compound's solubility in common laboratory solvents.

| Compound | Solvent | Solubility | Reference |

| This compound Hydrochloride | Water | Slightly Soluble | [2] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [4] | |

| Methanol | Slightly Soluble | [4] |

Stability Profile

Understanding the stability of this compound under various environmental conditions is essential for determining its shelf-life and ensuring the safety and efficacy of potential drug products. While specific stability data is scarce, general degradation pathways for sulfonamides can be inferred.

Potential Degradation Pathways

Sulfonamides are susceptible to degradation through several mechanisms. The primary degradation pathways for aliphatic sulfonamides like this compound are expected to involve:

-

Hydrolysis: Cleavage of the sulfonamide bond (S-N) can occur, particularly under acidic or basic conditions, leading to the formation of 2-aminoethanesulfonic acid (taurine) and ammonia.

-

Oxidation: The amino group is susceptible to oxidation, which can lead to the formation of various degradation products.

-

Photodegradation: Exposure to light, particularly UV radiation, can induce degradation.

The following diagram illustrates the potential degradation pathways of this compound.

Caption: Potential degradation pathways for this compound.

Experimental Protocols

Detailed and validated experimental protocols for determining the solubility and stability of this compound are not publicly available. Therefore, this section provides generalized but detailed methodologies based on standard pharmaceutical practices for sulfonamides.

Solubility Determination: Shake-Flask Method

The shake-flask method is a common technique for determining thermodynamic solubility.

Caption: Workflow for shake-flask solubility determination.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl) in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation at a high speed or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Dilute an aliquot of the clear supernatant with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as HPLC-UV.

-

Calculation: Determine the solubility from the measured concentration of the saturated solution.

Stability-Indicating HPLC Method

A stability-indicating high-performance liquid chromatography (HPLC) method is essential for separating and quantifying the parent compound from its degradation products. The following is a proposed method based on common practices for sulfonamide analysis.

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

Method Validation: The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to establish the stability-indicating nature of the analytical method.[5]

Caption: Workflow for a forced degradation study.

Stress Conditions:

-

Acid Hydrolysis: Treat a solution of this compound with 0.1 N HCl at an elevated temperature (e.g., 60 °C) for a defined period.

-

Base Hydrolysis: Treat a solution of this compound with 0.1 N NaOH at room temperature or slightly elevated temperature.

-

Oxidation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose a solid sample and a solution of this compound to dry heat (e.g., 60-80 °C).

-

Photostability: Expose a solid sample and a solution of this compound to light as per ICH Q1B guidelines.

Samples should be analyzed at various time points to determine the rate of degradation and to identify the degradation products formed.

Conclusion

This technical guide provides a summary of the currently available information on the solubility and stability of this compound. While specific experimental data is limited, the provided information on predicted solubility, qualitative solubility, potential degradation pathways, and generalized experimental protocols offers a solid foundation for researchers and drug development professionals. It is recommended that experimental studies be conducted to obtain definitive quantitative data for solubility and to fully characterize the stability profile of this compound. The methodologies and workflows presented herein can serve as a valuable starting point for such investigations.

References

The Multifaceted Biological Potential of 2-Aminoethanesulfonamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoethanesulfonamide, the amide derivative of the ubiquitous amino acid taurine, and its derivatives represent a class of compounds with diverse and significant biological activities. The inherent structural features of this scaffold, including the sulfonamide group and the amino functionality, provide a versatile platform for chemical modification, leading to a broad spectrum of pharmacological effects. This technical guide provides an in-depth overview of the current understanding of the biological potential of this compound derivatives, with a focus on their anticonvulsant, antimicrobial, antioxidant, and enzyme inhibitory properties. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Core Biological Activities

Anticonvulsant Activity

A significant body of research has highlighted the potent anticonvulsant properties of this compound derivatives. These compounds have shown efficacy in preclinical models of epilepsy, suggesting their potential as novel anti-seizure medications.

Quantitative Data Summary: Anticonvulsant Activity

| Compound Class/Derivative | Animal Model | Test | ED50 (mg/kg) | Neurotoxicity (TD50, mg/kg) | Reference |

| 2-Acylaminoethanesulfonamides | Mice | Maximal Electroshock Seizure (MES) | Active (qualitative) | Not Reported | [1](2) |

| Piperidino derivatives | Mice | MES | Active (qualitative) | Not Reported | [1](2) |

| Benzamido derivatives | Mice | MES | Active (qualitative) | Not Reported | [1](2) |

| Phthalimido derivatives | Mice | MES | Active (qualitative) | Not Reported | [1](2) |

| Phenylsuccinylimido derivatives | Mice | MES | Active (qualitative) | Not Reported | [1](2) |

| Phthalimidoethanesulphon-N-methylamide | Mice | MES & Pentylenetetrazole Seizure Threshold | Effective (qualitative) | Not Reported | [3](4) |

Mechanism of Action: Modulation of GABAergic Neurotransmission

The anticonvulsant effects of some this compound derivatives are believed to be mediated, at least in part, through the enhancement of GABAergic inhibition. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Its binding to GABA-A receptors leads to an influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential. Some taurine derivatives, structurally related to this compound, have been shown to inhibit the binding of both taurine and GABA to synaptic membranes, suggesting a complex interaction with the GABAergic system.[3]

Antimicrobial Activity

The sulfonamide moiety is a well-established pharmacophore in antimicrobial agents. Consequently, derivatives of this compound have been investigated for their potential antibacterial and antifungal activities.

Quantitative Data Summary: Antimicrobial Activity

| Derivative Class | Organism | MIC (µg/mL) | Reference |

| N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide | Staphylococcus aureus (clinical isolates) | 32 - 512 | [5](6) |

| N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzenesulfonamide | Staphylococcus aureus (clinical isolates) | 32 - 512 | [5](6) |

Antioxidant Activity

Several studies have explored the antioxidant potential of this compound derivatives, particularly those incorporating other known antioxidant pharmacophores like thiazole. These compounds have demonstrated the ability to scavenge free radicals in vitro.

Quantitative Data Summary: Antioxidant Activity

| Derivative | Assay | % Scavenging (at 300 µg/mL) | IC50 (µg/mL) | Reference |

| 2-aminothiazole sulfonamide derivative 8 (p-Cl) | DPPH | 90.09 | > 50% inhibition | [7](8) |

| 2-aminothiazole sulfonamide derivative 8 (p-Cl) | SOD-mimic | 99.02 | > 50% inhibition | [7](8) |

| 2-aminothiazole sulfonamide derivative 10 (m-NO2) | SOD-mimic | 92.05 | > 50% inhibition | [7](8) |

Enzyme Inhibition

Derivatives of sulfonamides are renowned for their ability to inhibit various enzymes, most notably carbonic anhydrases. This activity has been explored for this compound derivatives, revealing potent and selective inhibition of certain carbonic anhydrase isoforms.

Quantitative Data Summary: Carbonic Anhydrase Inhibition

| Derivative Series | Isoform | Ki (nM) | Reference |

| Dual-tail analogues of SLC-0111 (4b) | hCA IX | 20.4 | [9](10) |

| Dual-tail analogues of SLC-0111 (5a) | hCA IX | 12.9 | [9](10) |

| Dual-tail analogues of SLC-0111 (5b) | hCA IX | 18.2 | [9](10) |

| Dual-tail analogues of SLC-0111 (5a) | hCA XII | 26.6 | [9](10) |

| Dual-tail analogues of SLC-0111 (5b) | hCA XII | 8.7 | [9](10) |

| Dual-tail analogues of SLC-0111 (5c) | hCA XII | 17.2 | [9](10) |

| Dual-tail analogues of SLC-0111 (5d) | hCA XII | 10.9 | [9](10) |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the key experimental protocols for assessing the biological activities of this compound derivatives.

Synthesis of 2-Acylaminoethanesulfonamides

A general method for the synthesis of 2-acylaminoethanesulfonamides involves the treatment of corresponding sulfonyl chlorides with ammonia or a primary or secondary amine.[1]

Maximal Electroshock (MES) Seizure Test in Mice

This is a widely used preclinical model to evaluate the efficacy of potential anticonvulsant compounds against generalized tonic-clonic seizures.

Apparatus: An electroconvulsive shock generator with corneal or auricular electrodes.

Procedure:

-

Animal Preparation: Male ICR-CD-1 mice are commonly used. They should be acclimated to the laboratory environment for at least 3-4 days before testing.

-

Drug Administration: The test compound is administered, typically intraperitoneally (i.p.), at various doses to different groups of mice. A vehicle control group is also included.

-

Electrode Application: A drop of anesthetic ophthalmic solution is applied to the animal's eyes before placing the corneal electrodes.

-

Stimulus Delivery: A supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through the corneal electrodes.

-

Observation: The mice are observed for the presence or absence of a tonic hindlimb extension seizure. The abolition of this response is considered the endpoint, indicating protection.

-

Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals, is calculated using probit analysis.

References

- 1. studysmarter.co.uk [studysmarter.co.uk]

- 2. Synthesis and anticonvulsant properties of some 2-aminoethanesulfonic acid (taurine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Suppression of inhibitory GABAergic transmission by cAMP signaling pathway: alterations in learning and memory mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticonvulsant activity of some 2-aminoethanesulphonic acid (taurine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 10. Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biochemical Role of 2-Aminoethanesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Aminoethanesulfonamide, also known as taurinamide, is a chemical compound utilized in biochemical research and as a synthetic intermediate.[1][2][3][4] While it is noted for its application in studies concerning enzyme inhibition, detailed public data regarding its specific mechanism of action, direct molecular targets, and associated signaling pathways in biochemical assays is limited.[1][4] This guide synthesizes the available information, focusing on its established role as a precursor and the mechanisms of its better-studied derivatives, to provide a comprehensive understanding for research and development professionals.

Introduction to this compound

This compound (Taurinamide) is an organic chemical substance recognized primarily as a key intermediate in the synthesis of various pharmaceuticals, including sulfonamide antibiotics and the broad-spectrum antimicrobial agent taurolidine.[1][3] Its chemical structure, featuring an amino group and a sulfonamide moiety, makes it a subject of interest in medicinal chemistry and for investigating a range of biological activities such as antibacterial, anticonvulsant, antitumor, and anti-inflammatory effects in its derivative forms.[4]

Known Biochemical Roles and Mechanisms

Direct, specific data on the mechanism of action of this compound as a standalone agent in biochemical assays is not extensively documented in publicly available literature. Its primary significance in a biochemical context arises from its role as a metabolite and precursor to the antimicrobial agent taurolidine.[3][5]

The established mechanism involving this compound is linked to the breakdown of taurolidine. Taurolidine metabolizes into taurinamide (this compound), which in turn liberates formaldehyde.[5] It is the released formaldehyde that exerts a potent antimicrobial and anti-endotoxin effect.

The proposed mechanism of action is as follows:

-

Metabolism: Taurolidine breaks down, yielding taurinamide.

-

Formaldehyde Release: Taurinamide subsequently releases formaldehyde.

-

Antimicrobial Action: The liberated formaldehyde chemically reacts with components of the bacterial cell wall, such as mureins, and with the amino and hydroxyl groups of endotoxins and exotoxins.[5]

-

Denaturation and Inactivation: This reaction leads to the denaturation of endotoxins and the inactivation of toxins, effectively neutralizing them and causing bacterial cell lysis.[5]

This indirect mechanism, where this compound serves as a carrier for the active formaldehyde molecule, is a key aspect of its function in the context of taurolidine's activity.

Enzyme Inhibition Studies

General classes of enzyme inhibition that could be investigated for this compound include:

-

Competitive Inhibition: Where the inhibitor resembles the substrate and binds to the active site.

-

Noncompetitive Inhibition: Where the inhibitor binds to an allosteric site, altering the enzyme's conformation.

-

Irreversible Inhibition: Where the inhibitor covalently binds to the enzyme, permanently inactivating it.[7]

Synthesis and Physicochemical Properties

This compound is synthesized from taurine (2-aminoethanesulfonic acid).[4][6] The synthesis typically involves protecting the amino group, converting the sulfonic acid to a sulfonyl chloride, reacting it with ammonia, and then deprotecting the amino group.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂H₈N₂O₂S | [3] |

| Molar Mass | 124.16 g/mol | [3] |

| CAS Number | 4378-70-5 | [3] |

| Melting Point | 90-100 °C | [3] |

| Boiling Point | 303.7±44.0 °C (Predicted) | [3] |

Note: Data is for the base compound, not the hydrochloride salt.

Experimental Protocols

Due to the lack of specific published assays detailing the mechanism of action of this compound, this section provides a generalized protocol for a typical enzyme inhibition assay that would be used to characterize such a compound.

Protocol: General Spectrophotometric Enzyme Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a selected target enzyme.

-

Materials:

-

Target enzyme solution of known concentration.

-

Substrate solution (specific to the enzyme).

-

Assay buffer (e.g., Tris-HCl, PBS) at optimal pH for the enzyme.

-

This compound stock solution (e.g., in DMSO or buffer).

-

96-well microplate.

-

Microplate spectrophotometer.

-

-

Methodology:

-

Prepare serial dilutions of the this compound stock solution in the assay buffer to create a range of test concentrations.

-

To the wells of the 96-well plate, add the assay buffer, the enzyme solution, and the various concentrations of the inhibitor (or vehicle control).

-

Pre-incubate the plate at the enzyme's optimal temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Immediately place the plate in the spectrophotometer and measure the change in absorbance over time at a wavelength appropriate for the product being formed.

-

Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time curve.

-

Plot the percentage of enzyme inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., four-parameter logistic equation).

-

Conclusion and Future Directions

This compound is a compound with recognized utility in chemical synthesis and potential applications in biochemical research.[1] Its primary understood biochemical role is as an intermediate in the action of the antimicrobial agent taurolidine, where it functions to deliver the active molecule, formaldehyde.[5] While it is cited for use in enzyme inhibition studies, there is a clear gap in the public domain regarding its specific molecular targets and direct mechanisms of action.

Future research should focus on screening this compound against various enzyme families (e.g., proteases, kinases, metalloenzymes) to identify direct targets. Subsequent studies should then aim to elucidate the mode of inhibition (competitive, non-competitive, etc.) and determine key kinetic parameters. Such data would be invaluable for the drug development and scientific community, potentially uncovering novel therapeutic applications for this and related sulfonamide compounds.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. chembk.com [chembk.com]

- 4. This compound hydrochloride | 89756-60-5 | Benchchem [benchchem.com]

- 5. Taurolidine - Wikipedia [en.wikipedia.org]

- 6. Synthesis of 2-Aminoethanesulfonamides of Betulinic and Betulonic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

The Role of 2-Aminoethanesulfonamide in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoethanesulfonamide, also known as taurinamide, is a sulfur-containing organic compound that serves as a crucial building block in the landscape of medicinal chemistry. Structurally, it is the amide derivative of taurine, a semi-essential amino acid with diverse physiological roles. This relationship to taurine, coupled with the presence of a sulfonamide functional group, imbues this compound and its derivatives with a wide spectrum of biological activities, making them valuable scaffolds in drug discovery and development. This technical guide provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action of this compound and its derivatives, with a focus on their applications in medicinal chemistry.

Synthesis of this compound and Its Derivatives

The synthesis of this compound and its derivatives often starts from taurine (2-aminoethanesulfonic acid). A common strategy involves the protection of the amino group, conversion of the sulfonic acid to a sulfonyl chloride, reaction with an amine to form the sulfonamide, and subsequent deprotection.

General Synthesis Workflow

Caption: General workflow for synthesizing this compound derivatives.

Experimental Protocol: Synthesis of N-Substituted 2-Phthalimidoethanesulfonamides

This protocol describes a common method for synthesizing precursors to N-substituted 2-aminoethanesulfonamides.

Materials:

-

2-Phthalimidoethanesulfonyl chloride

-

Appropriate primary or secondary amine

-

Dry dichloromethane (DCM)

-

Triethylamine (TEA)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolve 2-phthalimidoethanesulfonyl chloride (1 equivalent) in dry DCM under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add the desired amine (1.1 equivalents) and triethylamine (1.2 equivalents) dropwise to the solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the N-substituted 2-phthalimidoethanesulfonamide.

Deprotection of the phthalimide group is typically achieved by hydrazinolysis to yield the free amine.

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated a range of biological activities, most notably as antimicrobial and anticancer agents. The sulfonamide moiety is a well-established pharmacophore known to inhibit specific enzymes.

Antimicrobial Activity

The primary mechanism of antimicrobial action for sulfonamides is the inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway. By mimicking the natural substrate, p-aminobenzoic acid (PABA), these compounds act as competitive inhibitors, leading to a bacteriostatic effect.

Table 1: Minimum Inhibitory Concentrations (MIC) of Taurinamide Derivatives against various bacteria

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| N-phenyl-2-phthalimidotaurinamide derivative (p-methyl) | Enterococcus faecalis | 256 | [1] |

| N-phenyl-2-phthalimidotaurinamide derivative (p-methoxy) | Enterococcus faecalis | 256 | [1] |

| Phtalimidotaurinamide | Enterococcus faecalis | 256 | [1] |

| N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamid | Staphylococcus aureus | 32-512 | [2] |

| N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzenesulfonamid | Staphylococcus aureus | 32-512 | [2] |

Anticancer Activity

Several studies have explored the potential of taurinamide derivatives as anticancer agents. The cytotoxic effects are often evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC₅₀) being a key metric of potency.

Table 2: IC₅₀ Values of Taurinamide and Related Derivatives against Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Pyrrolidine derivative of taurine amide (4p) | HL-60 (Human promyelocytic leukemia) | 76.7 | [3][4] |

| Flavonoid-based amide derivative (7t) | MDA-MB-231 (Triple-negative breast cancer) | 1.76 ± 0.91 | [5] |

| Flavonoid-based amide derivative (7u) | MDA-MB-231 (Triple-negative breast cancer) | 2.49 ± 0.44 | [5] |

| 3-amino-N-(2-aminoethyl)-2,2-bis(naphthalen-2-ylmethyl)propanamide (5c) | Ramos (Burkitt's lymphoma) | < 8 | [6] |

| 3-amino-N-(2-aminoethyl)-2,2-bis(naphthalen-2-ylmethyl)propanamide (5c) | Various (NCI-60 panel) | 0.32 - 3.89 | [6] |

Signaling Pathway and Mechanism of Action

The most well-characterized mechanism of action for sulfonamides, including derivatives of this compound, is the competitive inhibition of dihydropteroate synthase (DHPS) in the bacterial folic acid synthesis pathway.

Inhibition of Folic Acid Synthesis

Caption: Competitive inhibition of Dihydropteroate Synthase by this compound derivatives.

This inhibition prevents the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the synthesis of nucleic acids and certain amino acids. The lack of these vital components ultimately halts bacterial growth and replication.

Experimental Protocols for Biological Assays

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of a this compound derivative against a specific bacterial strain.

Materials:

-

Test compound (this compound derivative)

-

Bacterial strain of interest

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Dimethyl sulfoxide (DMSO) for compound dissolution

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension in MHB and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

-

Compound Dilution: Prepare a stock solution of the test compound in DMSO. Perform a two-fold serial dilution of the compound in MHB across the wells of a 96-well plate to achieve a range of concentrations.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a positive control well (bacteria and MHB, no compound) and a negative control well (MHB only).

-

Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.

-

Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.

Enzyme Inhibition Assay: Dihydropteroate Synthase (DHPS)

Objective: To determine the inhibitory activity (IC₅₀) of a this compound derivative against DHPS.

Materials:

-

Recombinant DHPS enzyme

-

p-Aminobenzoic acid (PABA)

-

6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

-

Test compound

-

Assay buffer (e.g., Tris-HCl with MgCl₂)

-

96-well plate

-

Plate reader capable of measuring absorbance at a specific wavelength (assay dependent)

Procedure:

-

Reaction Mixture Preparation: In the wells of a 96-well plate, prepare a reaction mixture containing the assay buffer, DHPS enzyme, and DHPPP.

-

Inhibitor Addition: Add varying concentrations of the test compound (dissolved in a suitable solvent like DMSO) to the wells. Include control wells with solvent only.

-

Pre-incubation: Pre-incubate the plate for a short period (e.g., 10 minutes) at the optimal temperature for the enzyme to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding PABA to all wells.

-

Measurement: Monitor the reaction progress by measuring the change in absorbance over time at a wavelength appropriate for detecting the product or a coupled reaction product.

-

Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

Conclusion

This compound and its derivatives represent a versatile and promising class of compounds in medicinal chemistry. Their structural similarity to the endogenous molecule taurine and the presence of the pharmacologically active sulfonamide group provide a strong foundation for the development of novel therapeutics. The primary and well-established antibacterial activity through the inhibition of dihydropteroate synthase continues to be a key area of research. Furthermore, emerging evidence of their anticancer potential opens up new avenues for drug discovery. The synthetic accessibility and the potential for diverse chemical modifications make this compound a valuable scaffold for the design and synthesis of future drug candidates targeting a range of diseases. Further in-depth studies are warranted to fully elucidate the therapeutic potential and to discover novel biological targets of this intriguing class of molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and carbonic anhydrase inhibitory properties of novel 4-(2-aminoethyl)benzenesulfonamide-dipeptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Taurine-Based Hybrid Drugs as Potential Anticancer Therapeutic Agents: In Vitro, In Vivo Evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and in vitro anticancer evaluation of novel flavonoid-based amide derivatives as regulators of the PI3K/AKT signal pathway for TNBC treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of Dihydropteroate Synthetase from Escherichia coli by Sulfones and Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Amide Bond Formation with 2-Aminoethanesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoethanesulfonamide, also known as taurinamide, is a versatile building block in medicinal chemistry and drug discovery. Its derivatives, particularly N-acylated 2-aminoethanesulfonamides, are of significant interest due to their roles as bioisosteres of carboxylic acids and their potential as enzyme inhibitors. The sulfonamide moiety enhances polarity and hydrogen-bonding capabilities, making these compounds valuable for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. This document provides detailed protocols for the amide bond formation of this compound with various carboxylic acids, quantitative data from representative reactions, and an overview of the biological significance of the resulting N-acylsulfonamides.

Data Presentation

The following tables summarize quantitative data for representative amide bond formation reactions with this compound and its derivatives using different coupling methods.

Table 1: Amide Coupling of 2-Aminoethanesulfonamides with Carboxylic Acids

| Carboxylic Acid | Coupling Reagent/Method | Amine | Solvent | Reaction Time | Yield (%) | Purity Method | Reference |

| Betulinic Acid | Mukaiyama Reagent | This compound | Not Specified | Not Specified | 40 | Not Specified | [1] |

| Betulonic Acid | Mukaiyama Reagent | This compound | Not Specified | Not Specified | Not Specified | Not Specified | [1] |

| General Carboxylic Acid | EDC, DMAP, cat. HOBt | Electron-deficient amines | Acetonitrile | 14 h | 65-91 | Silica Gel Chromatography | [2] |

| General Carboxylic Acid | Acyl Chloride | This compound | Dichloromethane | 2-4 h | Varies | Recrystallization/Chromatography | General Protocol |

| General Carboxylic Acid | Acid Anhydride | This compound | Acetonitrile | Varies | High | Recrystallization/Chromatography | [3] |

Table 2: Reagent Quantities for a Typical EDC/HOBt Coupling Reaction

| Reagent | Molar Equivalents |

| Carboxylic Acid | 1.0 |

| This compound HCl | 1.1 - 1.2 |

| EDC·HCl | 1.1 - 1.5 |

| HOBt | 1.1 - 1.5 |

| DIPEA or Triethylamine | 2.0 - 3.0 |

Experimental Protocols

Protocol 1: EDC/HOBt Mediated Amide Coupling (Solution-Phase)

This protocol is a robust and widely used method for amide bond formation and is suitable for a broad range of carboxylic acids. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxybenzotriazole (HOBt) minimizes racemization and improves reaction efficiency.

Materials:

-

Carboxylic acid (1.0 equiv)

-

This compound hydrochloride (1.1 equiv)

-

EDC·HCl (1.2 equiv)

-

HOBt (1.2 equiv)

-

Diisopropylethylamine (DIPEA) or Triethylamine (Et3N) (2.5 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Standard workup reagents (e.g., water, brine, ethyl acetate, 1M HCl, saturated NaHCO₃)

Procedure:

-

To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equiv), this compound hydrochloride (1.1 equiv), and HOBt (1.2 equiv).

-

Dissolve the mixture in anhydrous DMF or DCM.

-

Cool the solution to 0 °C in an ice bath with stirring.

-

Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

-

Add DIPEA (2.5 equiv) dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or recrystallization to yield the pure N-acylated this compound.[4]

Protocol 2: Acylation using Acyl Chlorides

This method is suitable for forming amide bonds when the corresponding acyl chloride of the carboxylic acid is available or can be readily synthesized. The reaction is typically fast and high-yielding.

Materials:

-

Acyl chloride (1.0 equiv)

-

This compound hydrochloride (1.1 equiv)

-

Triethylamine (Et3N) or Pyridine (2.2 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Standard workup reagents

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve this compound hydrochloride (1.1 equiv) and triethylamine (2.2 equiv) in anhydrous DCM.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the acyl chloride (1.0 equiv) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Protocol 3: Acylation using Acid Anhydrides

Acid anhydrides offer a less reactive alternative to acyl chlorides, often resulting in cleaner reactions.

Materials:

-

Acid anhydride (1.1 equiv)

-

This compound hydrochloride (1.0 equiv)

-

Triethylamine (2.0 equiv) or Sodium Bicarbonate

-

Acetonitrile or an aqueous medium

-

Standard workup reagents

Procedure:

-